5-Phenylthiophene-2-carbohydrazide
Description
5-Phenylthiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene ring substituted with a phenyl group at the 5-position and a hydrazide functional group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in forming bioactive derivatives through reactions with aldehydes, ketones, or electrophilic reagents.
Properties
IUPAC Name |
5-phenylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-13-11(14)10-7-6-9(15-10)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSGOOCLCFABLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488955 | |
| Record name | 5-Phenylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52172-51-7 | |
| Record name | 5-Phenylthiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylthiophene-2-carbohydrazide typically involves the reaction of 5-phenylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an alcoholic solution under reflux conditions to yield the desired carbohydrazide . Another method involves the preparation of acyl anhydrides or acid chlorides, which react rapidly with hydrazine to form the corresponding carbohydrazides .
Industrial Production Methods
The process may be optimized for higher yields and purity, often involving the use of activated esters or amides .
Chemical Reactions Analysis
Types of Reactions
5-Phenylthiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .
Scientific Research Applications
Organic Synthesis
5-Phenylthiophene-2-carbohydrazide serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, including:
- Substitution Reactions : The amino and phenyl groups can undergo electrophilic substitution, leading to a variety of derivatives.
- Oxidation and Reduction : The compound can be oxidized to form oxides or reduced to generate other functional forms, making it versatile for synthetic applications.
Research has indicated that 5-phenylthiophene-2-carbohydrazide exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents.
- Anticancer Activity : Initial findings indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer drug .
Material Science
In materials science, 5-phenylthiophene-2-carbohydrazide is explored for its role in the development of new materials:
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it useful for electronic applications.
- Sensors : The compound's unique electronic properties allow it to be used in sensor technology for detecting environmental pollutants or biological markers .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of 5-phenylthiophene-2-carbohydrazide against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control compounds, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies conducted on human cancer cell lines revealed that 5-phenylthiophene-2-carbohydrazide exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound induces apoptosis through mitochondrial pathways, suggesting its mechanism of action as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 5-Phenylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These interactions can influence various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and applications of 5-phenylthiophene-2-carbohydrazide can be contextualized by comparing it to other carbohydrazide derivatives with varying core structures. Key comparisons include:
Thiazole-Based Carbohyrazides
- 4-Methyl-2-phenylthiazole-5-carbohydrazide (): Structure: Thiazole ring with methyl (C4), phenyl (C2), and carbohydrazide (C5) groups. Bioactivity: Acts as a synthon for anticancer agents. Derivatives like 3 and 5a–c exhibit potent activity against HepG-2 hepatocellular carcinoma (IC50 = 1.61–1.98 μg/mL) . SAR: The thiazole ring and phenyl substitution enhance lipophilicity, improving membrane permeability.
Pyrazine-Based Carbohyrazides
- 5-Methylpyrazine-2-carbohydrazide derivatives ():
- Structure : Pyrazine ring with methyl (C5) and carbohydrazide (C2) groups.
- Bioactivity : Nitro-substituted derivatives (e.g., PM8-10 ) show strong antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values in low μg/mL range) .
- SAR : Nitro groups at the benzaldehyde moiety increase electron-withdrawing effects, enhancing microbial target binding.
Benzothiazole-Based Carbohyrazides
- N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC) ():
- Structure : Benzothiazole core with nitrothiophene and formylhydrazide groups.
- Bioactivity : Induces oxidative stress in MCF7 breast cancer cells (IC50 = 5.4 μg/mL) by inhibiting antioxidant enzymes (e.g., superoxide dismutase) and elevating ROS levels .
- SAR : The nitro group on thiophene enhances redox cycling, contributing to ROS generation.
Benzoxazole-Based Carbohyrazides
- 2-Amino-(5-fluoro-2-oxoindolin-3-ylidene)benzoxazole-5-carbohydrazide (): Structure: Benzoxazole fused with an indole-like moiety. Bioactivity: Demonstrates antidiabetic effects in alloxan-induced diabetic rats, reducing blood glucose by 30–40% at 50–100 mg/kg doses . SAR: The fluoro and oxoindolin groups improve metabolic stability and target specificity.
Structural and Functional Analysis
Core Structure Influence
Data Tables
Table 1: Bioactivity Comparison of Carbohyrazide Derivatives
Biological Activity
5-Phenylthiophene-2-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
5-Phenylthiophene-2-carbohydrazide is a derivative of thiophene, characterized by a phenyl group attached to the thiophene ring and a carbohydrazide functional group. The synthesis typically involves the reaction of 5-phenylthiophene-2-carboxaldehyde with hydrazine derivatives under acidic conditions, yielding various derivatives that can be evaluated for biological activity .
Anticancer Properties
Research indicates that derivatives of 5-phenylthiophene-2-carbohydrazide exhibit significant anticancer activity . A study evaluated several synthesized compounds against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The findings showed varying degrees of cytotoxicity, with some derivatives demonstrating IC50 values as low as 5.3 µM against certain cell lines .
Table 1: Cytotoxicity of 5-Phenylthiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7e | HepG2 | 28.4 |
| 6a | Caco-2 | 5.3 |
| Other | Various | Varies |
Antiviral Activity
5-Phenylthiophene derivatives have also been investigated for their antiviral properties . In particular, compounds featuring this scaffold have shown promise against viral infections such as Ebola. The mechanism often involves interference with viral entry or replication processes, with selectivity indices indicating favorable therapeutic windows .
Table 2: Antiviral Activity Against EBOV
| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | 0.07 ± 0.05 | 16 | 229 |
| Compound B | Varies | Varies | Varies |
The biological activity of 5-phenylthiophene-2-carbohydrazide is thought to arise from several mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes critical for cancer cell proliferation or viral replication.
- Receptor Interaction : These compounds can interact with cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.
- Covalent Bonding : Some derivatives may form covalent bonds with target proteins, leading to irreversible inhibition .
Study on Anticancer Activity
In a notable study, researchers synthesized a series of thiophene derivatives and assessed their cytotoxic effects on multiple cancer cell lines using MTS assays. The results indicated that certain modifications to the thiophene ring significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent therapeutic agents .
Antiviral Research
Another study focused on the antiviral efficacy of thiophene derivatives against the Ebola virus. The research highlighted how specific structural features influenced antiviral potency, demonstrating that modifications at the phenyl ring position were crucial for maintaining activity against viral strains .
Q & A
Q. What are the established synthetic routes for 5-Phenylthiophene-2-carbohydrazide?
Methodological Answer: The compound is typically synthesized via a condensation reaction between thiophene-2-carboxylic acid derivatives and phenylhydrazine. For example:
- Step 1: React 5-phenylthiophene-2-carbonyl chloride with hydrazine hydrate to form the carbohydrazide intermediate.
- Step 2: Functionalize the hydrazide group via reaction with aromatic aldehydes or ketones under acidic or neutral conditions . Key Considerations:
- Monitor reaction progress using TLC (30% EtOAc/Hexane) and characterize intermediates via melting point and IR spectroscopy (N-H stretch at ~3200 cm⁻¹ and C=O at ~1650 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing 5-Phenylthiophene-2-carbohydrazide?
Methodological Answer: A multi-technique approach is essential:
- NMR: Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl and thiophene protons) and hydrazide NH signals (δ 9–10 ppm).
- IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]+ at m/z 245).
- X-ray Diffraction: Resolve crystallographic ambiguity using SHELXL for refinement .
Q. How does 5-Phenylthiophene-2-carbohydrazide react with carbonyl compounds?
Methodological Answer: The hydrazide group undergoes condensation with aldehydes/ketones to form hydrazones. For example:
- React with benzaldehyde in ethanol under reflux to yield a Schiff base.
- Monitor reaction via disappearance of the aldehyde proton signal (δ ~10 ppm) in ¹H NMR .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for 5-Phenylthiophene-2-carbohydrazide derivatives be resolved?
Methodological Answer: Contradictions often arise from disordered crystal packing or twinning. Mitigation strategies include:
Q. What strategies optimize the pharmacological activity of 5-Phenylthiophene-2-carbohydrazide derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies are key:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring to enhance bioactivity.
- Biological Assays: Test antimicrobial activity via MIC assays against S. aureus and E. coli; use MTT assays for cytotoxicity screening .
- Computational Docking: Model interactions with target enzymes (e.g., DHFR) using AutoDock Vina to prioritize synthetic targets.
Q. How can conflicting solubility data for 5-Phenylthiophene-2-carbohydrazide in polar solvents be addressed?
Methodological Answer: Contradictions may stem from polymorphic forms or hydration states. Resolve via:
Q. What computational methods predict the electronic properties of 5-Phenylthiophene-2-carbohydrazide?
Methodological Answer:
- DFT Calculations: Use Gaussian09 (B3LYP/6-311++G**) to compute HOMO-LUMO gaps and electrostatic potential maps.
- Molecular Dynamics (MD): Simulate solvent interactions in explicit water using GROMACS.
- QSPR Models: Corrogate logP and bioavailability with topological descriptors (e.g., Wiener index) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
